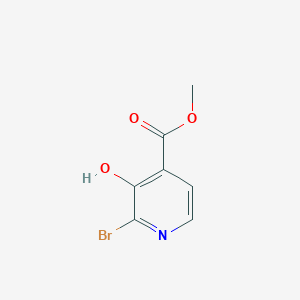
Methyl 2-bromo-3-hydroxyisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-bromo-3-hydroxyisonicotinate: is an organic compound with the molecular formula C₇H₆BrNO₃ It is a derivative of isonicotinic acid, featuring a bromine atom at the second position and a hydroxyl group at the third position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-hydroxyisonicotinate typically involves the bromination of methyl isonicotinate followed by hydroxylation. One common method includes:
Bromination: Methyl isonicotinate is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the second position.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation using a hydroxylating agent like sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group at the third position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in Methyl 2-bromo-3-hydroxyisonicotinate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, where the bromine atom is replaced by a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of 2-amino-3-hydroxyisonicotinate or 2-thio-3-hydroxyisonicotinate.
Oxidation: Formation of methyl 2-bromo-3-oxoisonicotinate.
Reduction: Formation of methyl 3-hydroxyisonicotinate.
科学研究应用
Chemistry: Methyl 2-bromo-3-hydroxyisonicotinate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the interactions of brominated and hydroxylated pyridine derivatives with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity makes it valuable for various chemical manufacturing processes.
作用机制
The mechanism of action of Methyl 2-bromo-3-hydroxyisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play crucial roles in binding to these targets, influencing their activity. The compound may act as an inhibitor or modulator of enzymatic reactions, affecting metabolic pathways and cellular processes.
相似化合物的比较
Methyl 2-bromo-5-hydroxyisonicotinate: Similar structure but with the hydroxyl group at the fifth position.
Methyl 2-chloro-3-hydroxyisonicotinate: Chlorine atom instead of bromine.
Methyl 2-bromo-3-methoxyisonicotinate: Methoxy group instead of hydroxyl.
Uniqueness: Methyl 2-bromo-3-hydroxyisonicotinate is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
属性
分子式 |
C7H6BrNO3 |
|---|---|
分子量 |
232.03 g/mol |
IUPAC 名称 |
methyl 2-bromo-3-hydroxypyridine-4-carboxylate |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-3-9-6(8)5(4)10/h2-3,10H,1H3 |
InChI 键 |
DUMWWIJERNXAMG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=NC=C1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















